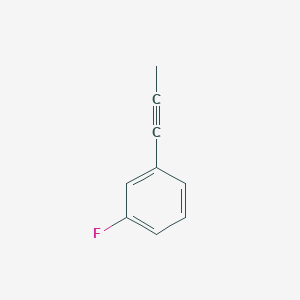

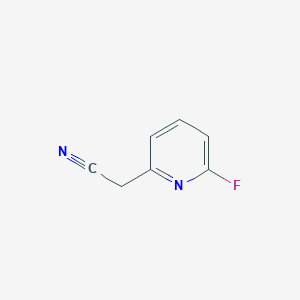

2-(6-Fluoropyridin-2-YL)acetonitrile

Descripción general

Descripción

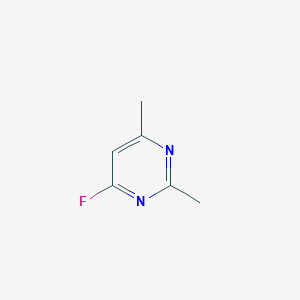

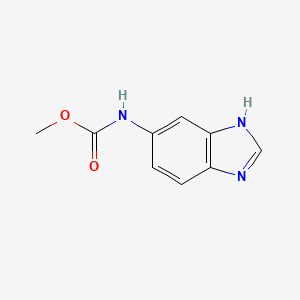

2-(6-Fluoropyridin-2-YL)acetonitrile, also known as 2-(6-Fluoro-2-pyridinyl)acetonitrile or FPA, is a chemical compound with the molecular formula C7H5FN2 . It is a yellowish solid that is soluble in some organic solvents.

Synthesis Analysis

The synthesis of FPA involves the reaction of 2-bromo-6-fluoropyridine with acetonitrile under certain conditions. The resulting FPA product can be purified by recrystallization.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C7H5FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 . The compound has a molecular weight of 136.13 g/mol .Physical and Chemical Properties Analysis

FPA has a melting point of 95-97 °C and a boiling point of 315 °C. It is relatively stable under normal conditions, and its vapors are not highly flammable. FPA has a molecular weight of 134.12 g/mol and a density of 1.22 g/cm3. It is slightly soluble in water but readily soluble in many organic solvents.Aplicaciones Científicas De Investigación

Fluorescence Sensing

A study by Ajayaghosh, Carol, and Sreejith (2005) developed a ratiometric fluorescence probe for selective visual sensing of Zn2+ in aqueous physiological pH, using a structure that could be related to 2-(6-Fluoropyridin-2-yl)acetonitrile derivatives. This probe showed a strong emission and high selectivity towards Zn2+, making it suitable for imaging biological specimens (Ajayaghosh, Carol, & Sreejith, 2005).

Chemical Synthesis

In another research, Ballinger, Teare, Bowen, and Garnett (1985) described the electrochemical synthesis of 2-fluoropyridine, which is structurally related to this compound, highlighting its potential in the synthesis of fluorinated organic compounds. The study emphasizes the importance of supporting electrolyte choice and purity in determining product distribution and yield (Ballinger, Teare, Bowen, & Garnett, 1985).

Complex Chemical Reactions

Research by Sessler, Katayev, Pantoș, and Ustynyuk (2004) focused on a new 2,6-diamidopyridinedipyrromethane hybrid macrocycle that shows high selectivity for dihydrogen phosphate and hydrogen sulfate relative to nitrate in acetonitrile solution. This suggests potential applications in nuclear waste remediation, indicating the broader chemical utility of pyridine derivatives (Sessler, Katayev, Pantoș, & Ustynyuk, 2004).

Safety and Hazards

Análisis Bioquímico

Cellular Effects

2-(6-Fluoropyridin-2-YL)acetonitrile has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level This compound can bind to specific biomolecules, leading to enzyme inhibition or activation Additionally, it can cause changes in gene expression, which further influences cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effects may vary depending on the experimental setup and duration . Long-term studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which affect its localization and accumulation in specific cellular compartments. These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-(6-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFWEETVHOUHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663760 | |

| Record name | (6-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-71-6 | |

| Record name | (6-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)

![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)